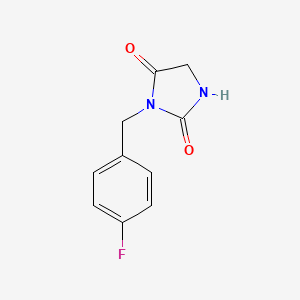
(E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Descripción general
Descripción
(E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one, also known as chalcone, is a naturally occurring compound with a wide range of biological activities. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 73-75°C. Chalcone has been found in many plants, including Angelica keiskei, Glycyrrhiza glabra, and Morus alba, and has been used in traditional medicine for its anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties.
Mecanismo De Acción
Chalcone's mechanism of action varies depending on its biological activity. In cancer cells, (E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one induces apoptosis and cell cycle arrest by activating various signaling pathways, including the p53 pathway and the MAPK pathway. Inflammation is mediated by the production of pro-inflammatory cytokines and enzymes, and (E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one inhibits this production by suppressing the activation of NF-κB and MAPK signaling pathways. Chalcone's anti-microbial effects are thought to be due to its ability to disrupt bacterial and fungal cell membranes, leading to cell death. Finally, (E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one's anti-oxidant effects are due to its ability to scavenge free radicals and protect against oxidative damage.
Biochemical and Physiological Effects:
Chalcone has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase and α-glucosidase, and to modulate the expression of various genes involved in cancer and inflammation. Chalcone has also been found to modulate various signaling pathways, including the MAPK pathway and the NF-κB pathway. Physiologically, (E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been found to have anti-inflammatory, anti-microbial, and anti-oxidant effects, as discussed above.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chalcone has several advantages for lab experiments, including its wide range of biological activities, its availability in nature and through synthesis, and its relatively low toxicity. However, (E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one's low solubility in water and its instability in the presence of light and air can limit its use in certain experiments. Additionally, (E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one's mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.
Direcciones Futuras
There are several future directions for research on (E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one. One area of research is the development of (E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one derivatives with improved solubility and stability. Another area of research is the identification of the specific signaling pathways and molecular targets of (E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one's various biological activities. Additionally, (E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one's potential for use in drug development and as a dietary supplement for cancer prevention and treatment is an area of interest. Finally, further research on the safety and toxicity of (E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is needed to fully understand its potential for use in humans.
Aplicaciones Científicas De Investigación
Chalcone has been extensively studied for its various biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells, by inducing apoptosis and cell cycle arrest. Chalcone has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, (E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been shown to have anti-microbial effects against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Chalcone's anti-oxidant properties have also been studied, and it has been found to scavenge free radicals and protect against oxidative damage.
Propiedades
IUPAC Name |
(E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O/c1-17-7-5-6-8-18(17)15-16-22(23)21-13-11-20(12-14-21)19-9-3-2-4-10-19/h2-16H,1H3/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVVNZMNGDYQTR-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B3107992.png)
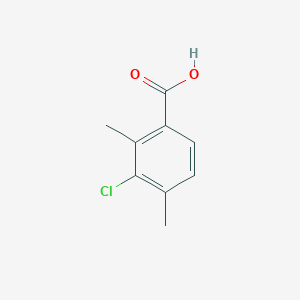

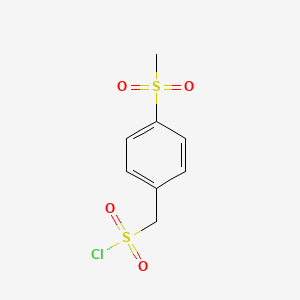
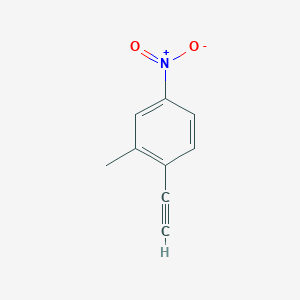


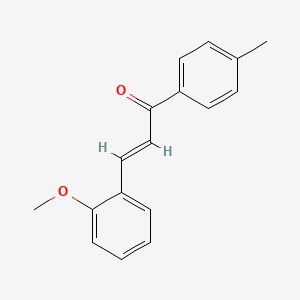

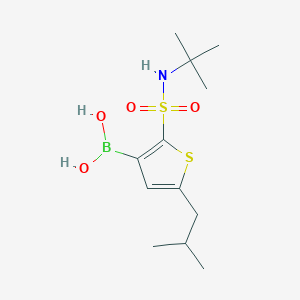
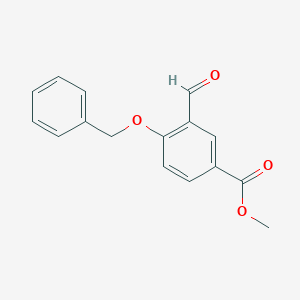
![Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate](/img/structure/B3108048.png)
![Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester](/img/structure/B3108058.png)
